molecular formula C19H15FN4S B2863115 3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891124-35-9

3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2863115
CAS No.: 891124-35-9
M. Wt: 350.42
InChI Key: IZJVVMUZOCBJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical reagent designed for research applications in medicinal chemistry and anticancer drug discovery. This compound features a rigid [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for its significant biological properties, including potent anticancer activity . Compounds based on this structure are designed as rigid analogues of vinylogous Combretastatin A-4 (CA-4), developed to replace the easily isomerized (Z,E)-butadiene linker with a stable, planar heterocyclic system . This structural motif is of high interest in the development of novel antitubulin agents, as it effectively inhibits tubulin polymerization and disrupts microtubule dynamics by binding to the colchicine binding site . The structure-activity relationship (SAR) of this chemical class indicates that the antiproliferative potency is highly dependent on the substitution pattern on the aryl rings. The presence of a p-tolyl group (an electron-donating substituent) at the 6-position is consistent with derivatives that have demonstrated moderate to potent activity against various cancer cell lines, as evidenced in related compounds from published studies . The (3-fluorobenzyl)thio moiety at the 3-position provides a strategic point for further chemical modification and optimization of physicochemical properties. This product is intended for research use only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-13-5-7-15(8-6-13)17-9-10-18-21-22-19(24(18)23-17)25-12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJVVMUZOCBJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridazine ring, with a 3-fluorobenzylthio group and a p-tolyl substituent. Its molecular formula is C19H18FN4SC_{19}H_{18}FN_4S, and it is characterized by the following properties:

PropertyValue
Molecular FormulaC19H18FN4S
Molecular Weight366.43 g/mol
CAS Number891124-66-6

Synthesis

The synthesis of this compound generally involves multiple steps:

  • Formation of the Triazole Ring : Cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
  • Formation of the Pyridazine Ring : Condensation reactions involving hydrazine derivatives and diketones.
  • Substitution Reactions : Introduction of the 3-fluorobenzylthio and p-tolyl groups via nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases. The triazole and pyridazine rings facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or activation of these targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory activity against c-Met kinase and exhibited cytotoxicity in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that similar compounds may possess comparable biological activities, suggesting that modifications to the substituents can enhance efficacy against specific cancer types .

Mechanistic Insights

The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest. For example, compound 12e was shown to induce late apoptosis in A549 cells while causing G0/G1 phase arrest . This dual action makes it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the biological potential of triazolo-pyridazine derivatives:

  • In vitro studies using MTT assays demonstrated that compounds with similar structures exhibited moderate to high cytotoxicity against various tumor cell lines.
  • Structural optimization led to enhanced selectivity for c-Met inhibition, showcasing the importance of substituent placement on biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating target selectivity and potency. Below is a detailed comparison of the target compound with structurally related derivatives:

PDE4 Inhibitors

  • Compound 18 ():
    • R3 : 2,5-Dimethoxyphenyl
    • R6 : 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl
    • Activity : Potent PDE4A inhibitor (IC50 < 10 nM) with >1,000-fold selectivity over other PDE isoforms. The catechol diether moiety at R6 is critical for binding to PDE4's catalytic pocket .
    • Key Difference : The target compound lacks oxygen-rich substituents (e.g., methoxy or diether groups), which may reduce PDE4 affinity but improve metabolic stability due to the thioether linkage.

GABAA Receptor Modulators

  • TPA023 (): R3: 2-Fluorophenyl R6: 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy Activity: Selective agonist for α2/α3-containing GABAA receptors (EC50 = 30 nM), acting as a nonsedating anxiolytic. The triazolylmethoxy group at R6 confers subtype selectivity .

BRD4 Bromodomain Inhibitors

  • Compound 5 ():
    • R3 : Indole-based substituent
    • R6 : Benzyl group
    • Activity : Pan-BET inhibitor (IC50 = 50–100 nM) with binding mediated by acetyl-lysine mimicry. Crystal structures show interactions with conserved water molecules in the BRD4 BD1 pocket .
    • Key Difference : The target compound’s thioether linkage and p-tolyl group may disrupt hydrogen-bonding networks critical for BRD4 inhibition, suggesting divergent applications.

Antimicrobial Agents

  • General Triazolo[4,3-b]pyridazines ():
    • R3/R6 : Variably substituted phenyl groups (e.g., 4-chlorophenyl, 3-nitrophenyl).
    • Activity : Moderate antifungal (MIC = 8–32 µg/mL) and antibacterial (MIC = 16–64 µg/mL) effects. Electron-withdrawing groups enhance activity .
    • Key Difference : The target compound’s 3-fluorobenzylthio group (electron-withdrawing) and p-tolyl (electron-donating) may balance solubility and membrane penetration, though antimicrobial efficacy remains untested.

Structural Analogs with Thioether Linkages

  • The 3-fluoro vs. 4-chloro substitution may alter metabolic stability .
  • 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine ():

    • R3 : 2-Fluorobenzylthio (positional isomer of the target compound)
    • R6 : p-Tolyl
    • Key Difference : Fluorine position (2- vs. 3-) may influence steric interactions in target binding pockets, as ortho-substituents often hinder rotational freedom .

Research Implications and Gaps

  • Synthetic Optimization : Modifying R6 to include polar groups (e.g., methoxy) could enhance PDE4 affinity, while varying fluorine position may refine GABAA subtype selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.